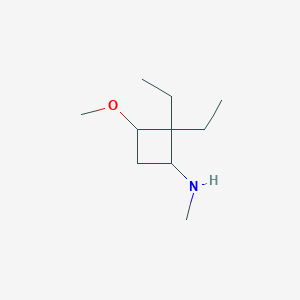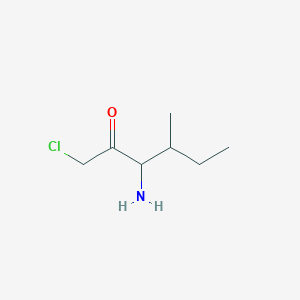
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a cyclobutane derivative, characterized by the presence of diethyl, methoxy, and N-methyl groups attached to the cyclobutane ring.
Preparation Methods
The synthesis of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine involves several stepsThe reaction conditions typically involve the use of strong bases and alkylating agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or N-methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine can be compared with other cyclobutane derivatives, such as:
- 2,2-diethyl-3-methoxycyclobutan-1-amine
- 2,2-diethyl-N-methylcyclobutan-1-amine
- 3-methoxy-N-methylcyclobutan-1-amine
These compounds share similar structural features but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of diethyl, methoxy, and N-methyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
VDVUUMDIZGGZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC1OC)NC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)


![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)

![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)





